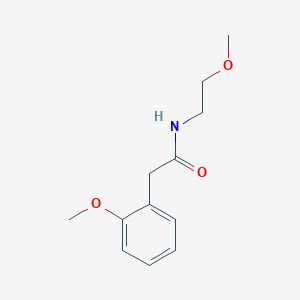

N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-15-8-7-13-12(14)9-10-5-3-4-6-11(10)16-2/h3-6H,7-9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXDQYUWMFQZOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Advanced Methodologies for N 2 Methoxyethyl 2 2 Methoxyphenyl Acetamide

Retrosynthetic Analysis and Strategic Disconnection Approaches

A retrosynthetic analysis of N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide identifies the central amide bond as the most logical point for disconnection. This primary disconnection reveals two key starting materials: 2-methoxyphenylacetic acid and 2-methoxyethylamine (B85606). This approach is the most straightforward and is based on the vast number of established protocols for amide bond formation.

A secondary, less common, disconnection could involve the C-N bond at the 2-methoxyethyl moiety, which would lead to a more complex multi-step synthesis. However, the direct amidation approach is favored due to its efficiency and the commercial availability or straightforward synthesis of the precursor molecules.

Multicomponent Reaction Strategies for Core Skeleton Assembly

While a direct two-component amidation is the most common approach, multicomponent reactions (MCRs) offer an alternative and potentially more efficient pathway for the assembly of the core skeleton in a single step. The Ugi four-component reaction, for example, could theoretically be employed. merckmillipore.com This would involve the reaction of 2-methoxyphenylacetaldehyde, 2-methoxyethylamine, an isocyanide (such as tert-butyl isocyanide), and a carboxylic acid (like formic acid). The resulting product would be a close analog that could potentially be converted to the desired this compound. However, this approach would require significant optimization and may not be as direct as the standard amidation.

Targeted Acetylation and Amidation Protocols for Amide Bond Formation

The formation of the amide bond between 2-methoxyphenylacetic acid and 2-methoxyethylamine can be achieved through various established protocols. These methods typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Common activating agents include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used to facilitate amide bond formation.

Acid Halides: 2-methoxyphenylacetic acid can be converted to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-methoxyphenylacetyl chloride can then be reacted with 2-methoxyethylamine to form the desired amide.

Active Esters: The carboxylic acid can be converted to an active ester, for example, an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine.

A variety of solvent and temperature conditions can be employed, with common solvents including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile. The choice of conditions often depends on the specific coupling reagents used.

Incorporation of the 2-Methoxyethyl and 2-Methoxyphenyl Moieties

The successful synthesis of the target compound relies on the availability of the two key precursors: 2-methoxyethylamine and 2-methoxyphenylacetic acid.

Synthesis of 2-Methoxyethylamine: Several synthetic routes for 2-methoxyethylamine have been reported. One common method involves the reaction of 1-(2-chloroethoxy)-2-methoxyethane with ammonia. chemicalbook.com Another approach starts from the more readily available ethanolamine, which can be methylated under alkaline conditions after protection of the amino group. google.com A more environmentally friendly method involves the direct catalytic amination of ethylene (B1197577) glycol monomethyl ether. google.com

Synthesis of 2-Methoxyphenylacetic Acid: 2-Methoxyphenylacetic acid is a commercially available compound. merckmillipore.combiosynth.comsigmaaldrich.com For laboratory-scale synthesis, it can be prepared from 2-methoxybenzyl cyanide via hydrolysis. The cyanide itself can be obtained from the corresponding 2-methoxybenzyl halide.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:

| Parameter | Considerations |

| Solvent | The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products. |

| Temperature | Reactions may be performed at room temperature, heated, or cooled to control reaction kinetics and minimize side reactions. |

| Catalyst | The choice of coupling agent and any additives can significantly impact the efficiency of the amide bond formation. |

| Stoichiometry | The molar ratio of the reactants can be adjusted to drive the reaction to completion. |

| Purification | The final product may require purification by techniques such as recrystallization or column chromatography to remove any unreacted starting materials or byproducts. |

A systematic approach, such as a Design of Experiments (DoE), could be employed to efficiently explore the reaction parameter space and identify the optimal conditions.

Scalability Considerations for Research-Scale Production

For the production of this compound on a larger research scale, several factors need to be considered:

Cost and Availability of Starting Materials: The cost-effectiveness and reliable supply of 2-methoxyphenylacetic acid and 2-methoxyethylamine are primary considerations.

Choice of Reagents: The use of hazardous or expensive reagents, such as some coupling agents, may be less feasible on a larger scale.

Reaction Work-up and Purification: The purification method should be amenable to larger quantities. Recrystallization is often preferred over chromatography for large-scale purification due to its simplicity and lower cost.

Safety: A thorough risk assessment of the reaction and handling of all chemicals is essential.

The direct amidation of 2-methoxyphenylacetic acid with 2-methoxyethylamine, particularly via the acid chloride route, is likely the most scalable approach due to the relatively low cost of the reagents and the straightforward nature of the reaction.

Sophisticated Spectroscopic and Structural Elucidation of N 2 Methoxyethyl 2 2 Methoxyphenyl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

No specific ¹H or ¹³C NMR data, including chemical shifts, coupling constants, or advanced 2D NMR experimental data (such as COSY, HSQC, or HMBC), could be found for N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

There is no available HRMS data to confirm the precise molecular formula of this compound.

Infrared (IR) Spectroscopy for Functional Group Characterization

No specific IR spectra detailing the characteristic vibrational frequencies for the functional groups present in this compound were found.

Single-Crystal X-Ray Diffraction for Solid-State Molecular Architecture

A search for crystallographic data did not yield any results for single-crystal X-ray diffraction studies of this compound, which would be necessary to describe its solid-state molecular architecture.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

As the target molecule, this compound, is not chiral, VCD and ECD analyses would not be applicable for its structural elucidation.

Due to the absence of this critical data, the generation of a scientifically accurate and informative article focusing solely on the spectroscopic and structural elucidation of this compound is not feasible.

Computational Chemistry and in Silico Modeling of N 2 Methoxyethyl 2 2 Methoxyphenyl Acetamide

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide, DFT calculations can elucidate its electronic structure, stability, and reactivity.

Detailed research findings from DFT calculations on analogous acetamide (B32628) derivatives show that key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. nih.goveurjchem.com The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov For this compound, these calculations would map the electron density distribution and generate a Molecular Electrostatic Potential (MEP) map. The MEP map visually identifies the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. Typically, the oxygen atoms of the carbonyl and methoxy (B1213986) groups would appear as electron-rich (negative potential), while the hydrogen atom of the amide group would be electron-deficient (positive potential). eurjchem.com

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests high kinetic stability and low reactivity. |

Note: The data in this table is hypothetical and based on typical values for similar organic compounds, intended to be illustrative of DFT calculation results.

Molecular Dynamics Simulations for Conformational Analysis in Solution

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing critical information about their conformational preferences in different environments, such as in solution. chemrxiv.org For this compound, MD simulations can reveal how the molecule flexes and folds, and which shapes (conformers) are most stable in an aqueous environment.

The simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water) and solving Newton's equations of motion for every atom in the system. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the molecule is tracked. Analysis of this trajectory helps identify the most populated conformational states and the energetic barriers between them. Key dihedral angles, such as those around the amide bond and the ether linkages, would be monitored to characterize the molecule's flexibility. Such studies on similar molecules have demonstrated that solvent interactions can significantly influence conformational equilibrium. nih.govmdpi.com The results are vital for understanding how the molecule might present itself to a biological target.

Docking Studies for Hypothetical Molecular Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.govlupinepublishers.com Given the structural features of many acetamide derivatives, which are known to interact with enzymes like acetylcholinesterase (AChE) or monoamine oxidases (MAO), a hypothetical docking study could explore the interaction of this compound with such targets. ddg-pharmfac.netnih.gov

In a hypothetical docking study against acetylcholinesterase, the compound would be placed into the enzyme's active site gorge. The docking algorithm would then explore various binding poses, scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. lupinepublishers.comnih.gov It might be predicted that the methoxyphenyl group could form pi-pi stacking interactions with aromatic residues like tryptophan or tyrosine in the active site, while the carbonyl oxygen could act as a hydrogen bond acceptor. nih.govlupinepublishers.com These studies provide a structural basis for a molecule's hypothetical biological activity and can guide the design of more potent derivatives. mdpi.com

Table 2: Hypothetical Docking Results for this compound with Acetylcholinesterase (PDB ID: 4EY6)

| Parameter | Predicted Outcome | Details |

|---|---|---|

| Binding Affinity | -7.5 kcal/mol | Indicates a potentially stable binding interaction. |

| Key Interacting Residues | Trp86, Tyr337, Phe338 | Suggests interactions within the catalytic active site (CAS) and peripheral anionic site (PAS). |

| Hydrogen Bonds | Amide N-H with Ser203 | A potential hydrogen bond that could stabilize the complex. |

| Hydrophobic Interactions | Phenyl ring with Trp86, Phe338 | Aromatic stacking interactions are common for AChE inhibitors. |

Note: This data is for illustrative purposes and represents a hypothetical scenario based on docking studies of similar compounds.

Prediction of Reactivity Sites and Reaction Mechanisms

Computational methods, particularly those based on DFT, can predict the most likely sites of chemical reactions and help elucidate potential reaction mechanisms. mdpi.com For this compound, this includes predicting sites of metabolic transformation.

By calculating local reactivity descriptors like Fukui functions or analyzing the Natural Bond Orbitals (NBO), one can identify the atoms most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov For instance, the aromatic ring is likely susceptible to electrophilic substitution, with the methoxy group directing incoming electrophiles to the ortho and para positions. The amide bond is a key site for potential hydrolysis, a common metabolic pathway. news-medical.net Computational studies can model the energy profile of such a hydrolysis reaction, identifying the transition state and calculating the activation energy, thereby predicting its feasibility under physiological conditions. mdpi.compreprints.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Guideline

In silico ADME profiling involves using computational models to predict the pharmacokinetic properties of a compound. This is a crucial step in early-stage research to assess a molecule's drug-likeness and potential for success as a therapeutic agent. mdpi.commdpi.com Various online tools and software packages can predict a wide range of ADME properties.

For this compound, these predictions can provide guidelines for future experimental work. For example, predicted high intestinal absorption would suggest good oral bioavailability. Predictions of metabolism can highlight potential metabolic liabilities, such as susceptibility to oxidation by cytochrome P450 (CYP) enzymes. news-medical.netmdpi.com If the molecule is predicted to be a substrate or inhibitor of a major CYP isoform like CYP3A4, this could have implications for potential drug-drug interactions. mdpi.com These in silico profiles help prioritize compounds and guide chemical modifications to improve their ADME properties. researchgate.net

Table 3: Hypothetical In Silico ADME Profile for this compound

| ADME Property | Predicted Value/Classification | Implication for Research |

|---|---|---|

| Human Intestinal Absorption | High (>90%) | Suggests good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeation | Yes | Indicates the compound may be able to enter the central nervous system. |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Substrate | Yes | Potential for metabolism by a major drug-metabolizing enzyme. |

| LogP (Lipophilicity) | 2.1 | A balanced value suggesting good absorption and distribution characteristics. |

| Ames Mutagenicity | No | Low probability of being a mutagen. |

Note: This ADME profile is generated from hypothetical predictions using common in silico models and serves as a research guideline.

Chemical Reactivity and Derivatization Studies of N 2 Methoxyethyl 2 2 Methoxyphenyl Acetamide

Hydrolysis Kinetics and Mechanisms of the Acetamide (B32628) Linkage

The central acetamide bond is susceptible to hydrolysis, cleaving the molecule into 2-(2-methoxyphenyl)acetic acid and 2-methoxyethylamine (B85606). This reaction can be catalyzed by either acid or base, with the kinetics being highly dependent on pH and temperature.

Under acidic conditions, the mechanism typically involves protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield the carboxylic acid and the protonated amine.

In basic media, the hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate that subsequently expels the amide anion, which is then protonated by the solvent to give the free amine.

The rate of hydrolysis is generally slow at neutral pH but increases significantly under strongly acidic or basic conditions. The presence of the methoxy (B1213986) groups is not expected to have a strong electronic effect on the hydrolysis rate of the remote amide bond. Kinetic studies would typically involve monitoring the disappearance of the reactant or the appearance of products over time using techniques like HPLC or NMR spectroscopy.

Table 1: Predicted Hydrolysis Rate Constants for N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide Under Various Conditions This table presents hypothetical data based on typical amide hydrolysis kinetics to illustrate expected trends.

| Condition | pH | Temperature (°C) | Predicted Rate Constant (k, s⁻¹) | Predicted Half-life (t₁₂) |

| Neutral | 7.0 | 25 | 1.5 x 10⁻⁹ | ~14.7 years |

| Acidic | 1.0 | 50 | 3.2 x 10⁻⁶ | ~60 hours |

| Basic | 13.0 | 50 | 8.5 x 10⁻⁵ | ~2.3 hours |

Metal ions can also mediate or catalyze amide bond cleavage. nih.gov Divalent metal ions could potentially coordinate to the carbonyl oxygen, activating the amide for nucleophilic attack. nih.gov

Functional Group Transformations: Oxidation and Reduction Chemistry

The functional groups within this compound offer several avenues for oxidation and reduction.

Reduction: The acetamide functional group is resistant to catalytic hydrogenation but can be reduced to the corresponding secondary amine, N-(2-methoxyethyl)-2-(2-methoxyphenyl)ethanamine, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation converts the planar amide into a more flexible and basic amine linker.

Oxidation: The aromatic ring can undergo oxidation under harsh conditions, potentially leading to ring-opening products. More controlled oxidation could target the benzylic position (the carbon adjacent to the aromatic ring), although this is challenging without an activating group. The ether linkages, particularly the aromatic methoxy group, can be cleaved under strongly acidic conditions (e.g., using HBr or BBr₃), which would demethylate it to a phenol. This phenolic group could then be susceptible to oxidation to form a quinone-type structure.

Nucleophilic and Electrophilic Substitution Reactions on Aromatic and Alkyl Moieties

Electrophilic Aromatic Substitution (EAS): The 2-methoxyphenyl ring is "activated" towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group. masterorganicchemistry.com The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. oneonta.edu The other substituent, the -CH₂CONH- group, is weakly deactivating and also tends to direct ortho and para. The interplay of these directing effects determines the regioselectivity of substitution reactions.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring. masterorganicchemistry.comyoutube.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) installs a halogen atom on the ring. wikipedia.org

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid (-SO₃H) group. oneonta.edu

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Table 2: Regiochemical Outcome of Electrophilic Aromatic Substitution on the 2-Methoxyphenyl Ring Positions are numbered starting from the carbon bearing the -CH₂CONH- group as C1 and the methoxy-bearing carbon as C2.

| Position | Electronic Effect of -OCH₃ | Electronic Effect of -CH₂CONH- | Predicted Reactivity |

| C3 | Ortho (Activating) | Meta (Deactivating) | Moderately Favorable |

| C4 | Para (Activating) | Meta (Deactivating) | Favorable |

| C5 | Meta (Activating) | Para (Deactivating) | Less Favorable |

| C6 | Ortho (Activating) | Ortho (Deactivating) | Sterically Hindered |

Nucleophilic Substitution: The alkyl moieties are generally unreactive towards nucleophilic substitution. The methoxy groups are poor leaving groups. To induce reactivity, the hydroxyl equivalent of the 2-methoxyethyl group would need to be converted into a better leaving group, such as a tosylate or a halide, before substitution with a nucleophile.

Directed Derivatization for Library Synthesis and Structure-Activity Relationship Exploration

The structural components of this compound serve as distinct points for diversification in the synthesis of a chemical library for structure-activity relationship (SAR) studies. nih.gov A systematic modification of each part of the molecule allows for the exploration of the chemical space around the core scaffold.

A potential library could be designed by varying three key components:

The Aromatic Ring (R¹): Starting with different substituted phenylacetic acids introduces diversity on the aromatic ring.

The Amine Component (R²): Utilizing various amino alcohols or diamines in the amide bond formation step modifies the side chain.

The Acetamide Linker: While less common, the linker itself could be altered, for example, by changing its length.

Table 3: Hypothetical Library Design for SAR Studies

| Compound ID | R¹ (Aromatic Substituent) | R² (Amine Side Chain) |

| Library-001 | 2-OCH₃ (Parent) | -CH₂CH₂OCH₃ (Parent) |

| Library-002 | 3-OCH₃ | -CH₂CH₂OCH₃ |

| Library-003 | 4-OCH₃ | -CH₂CH₂OCH₃ |

| Library-004 | 2-Cl | -CH₂CH₂OCH₃ |

| Library-005 | 2-OCH₃ | -CH₂CH₂OH |

| Library-006 | 2-OCH₃ | -CH₂CH₂N(CH₃)₂ |

| Library-007 | 4-Cl | -CH₂CH₂OH |

By synthesizing and testing such a library against a biological target, researchers can derive an SAR, identifying which functional groups and substitution patterns are crucial for activity.

Generation of Novel Analogs with Modified Substituents

Building upon the core structure, novel analogs can be generated through multi-step synthetic sequences. researchgate.net For example, the methoxy groups can be converted into other functionalities.

Ether Cleavage: As mentioned, treatment with BBr₃ would yield the corresponding phenol, N-(2-hydroxyethyl)-2-(2-hydroxyphenyl)acetamide. This di-phenol could then be re-alkylated or acylated to introduce a wide variety of new ether or ester groups.

Functional Group Interconversion: If a nitro group were introduced onto the aromatic ring via nitration, it could be subsequently reduced to an amine (-NH₂). oneonta.edu This amine could then be subjected to a vast array of reactions, such as acylation, alkylation, or diazotization, to generate a diverse set of new analogs. youtube.com

A general synthetic approach to novel analogs involves the coupling of a desired 2-(substituted-phenyl)acetic acid with a desired substituted ethylamine, typically using a peptide coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This modular approach allows for the facile combination of different building blocks.

Mechanistic Investigations and Pre Clinical Biological Research of N 2 Methoxyethyl 2 2 Methoxyphenyl Acetamide Analogues

In Vitro Cellular Assays for Biological Activity Screening

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of novel compounds. For analogues of N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide, these assays have focused on interactions with specific enzymes and receptors, and their subsequent effects on cellular signaling.

Assessment of Enzyme Interaction Profiles

Analogues featuring the N-phenylacetamide scaffold have been investigated for their ability to interact with and modulate the activity of various enzymes. A notable area of research is their activity as carbonic anhydrase (CA) inhibitors. nih.gov A study involving isatin (B1672199) N-phenylacetamide-based sulphonamides demonstrated potent inhibitory activity against several human (h) carbonic anhydrase isoforms, including hCA I, hCA II, hCA IX, and hCA XII. nih.gov The phenylacetamide portion of these molecules is considered a key "tail fragment" that interacts with the enzyme's active site. nih.gov The nature of substituents on the phenyl ring influences the binding affinity and inhibitory potency. nih.gov The fundamental planarity and stability of the aryl scaffold facilitate critical interactions, such as π-π stacking and hydrophobic forces, within enzyme active sites. mdpi.com

Receptor Binding and Agonist/Antagonist Profiling

The methoxyphenyl and N-substituted acetamide (B32628) moieties are present in various compounds known to interact with G-protein coupled receptors (GPCRs) and ion channels.

Dopamine (B1211576) Receptors: A series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, which share the methoxy-substituted aromatic ring, have shown high affinity for dopamine D3 receptors. nih.gov Within this series, specific analogues have been characterized as potent, full D3 receptor agonists. nih.gov

Glutamate (B1630785) Receptors: Analogues of ketamine and phencyclidine that incorporate a methoxyphenyl group have been identified as high-affinity ligands for the PCP-site of the glutamate NMDA receptor. ucl.ac.uk This interaction suggests that the methoxyphenyl group is compatible with binding to this ion channel receptor. ucl.ac.uk

Modulation of Intracellular Signaling Pathways

By interacting with enzymes and receptors, analogues of this compound can modulate downstream intracellular signaling pathways, leading to specific cellular responses. Phenylacetamide derivatives have been shown to possess pro-apoptotic activity in cancer cell lines. tbzmed.ac.ir One study demonstrated that a particular phenylacetamide derivative induced apoptosis by upregulating the expression of Bax and FasL RNA while also increasing the activity of caspase 3. tbzmed.ac.ir This indicates the ability of this class of compounds to engage both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. tbzmed.ac.ir

Structure-Activity Relationship (SAR) Studies to Elucidate Pharmacophore Features

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying the key structural features (the pharmacophore) required for biological activity. Research on analogues of this compound has explored the impact of modifying both the N-substituent and the aromatic ring.

Impact of N-Substituent Modifications on Biological Activity

The substituent attached to the amide nitrogen plays a significant role in determining the potency and pharmacological profile of phenylacetamide analogues. The biological activity of these compounds is often highly dependent on the physicochemical properties, such as lipophilicity, of the N-substituent. acs.orgresearchgate.net

In one series of phenylacetamide-based sodium channel blockers, a clear trend was observed where increasing the lipophilicity of the N-linked amine portion of the molecule led to more potent channel blockade. acs.org The length of the linker between the amide and the terminal amine was also found to be critical, with a three-carbon spacer being optimal for activity. acs.org Conversely, in a series of 2-amino-N-phenylacetamides designed as Slack potassium channel inhibitors, the SAR was found to be relatively "flat," meaning that most significant structural changes to the N-substituent resulted in a loss of activity. nih.gov

| Modification Type | Observation | Target/Activity |

| Increased Lipophilicity | Enhanced inhibitory potency | Sodium Channel Blockade |

| Linker Length | A three-carbon spacer was optimal | Sodium Channel Blockade |

| Apolar Substituents | Generally showed better activity than polar substituents | Anti-Trypanosoma cruzi |

| Significant Structural Changes | Led to a loss of activity ("flat" SAR) | Slack Potassium Channel Inhibition |

This table is generated based on data from related but structurally different N-substituted amide compounds to illustrate general principles of SAR.

Influence of Aromatic Ring Substitutions on Target Engagement

Studies on various N-phenylacetamide derivatives have consistently shown that electron-withdrawing groups on the aromatic ring often enhance biological activity.

Antibacterial Activity: In a series of N-phenylacetamide derivatives, compounds with electron-withdrawing substituents such as fluorine (F), chlorine (Cl), and trifluoromethyl (CF3) at the 4-position (para) of the phenyl ring exhibited greater antibacterial activity than those with electron-donating groups like a methyl (-CH3) group. nih.gov

Anticancer Activity: The cytotoxic effects of synthetic phenylacetamides on cancer cells were also strongly influenced by the aromatic ring substituent. A derivative with a para-nitro (-NO2) group, a potent electron-withdrawing group, showed strong cytotoxic effects. tbzmed.ac.ir The position of the substituent is also crucial; a meta-substituted fluorine atom conferred the best activity against one cell line. tbzmed.ac.ir

FOXM1 Inhibition: For a series of thieno[2,3-b]pyridines bearing a phenylacetamide moiety, the electronic properties of the ring substituent were fundamental for inhibitory activity against the FOXM1 transcription factor. Only compounds bearing a strongly electron-withdrawing cyano (-CN) group were active. mdpi.com

Theoretical studies have confirmed that substituents alter the electronic properties of the phenylacetamide ring, with the aromaticity decreasing in the order of the substituent's electron-withdrawing strength: NO2 > CN > CF3 > Br > Cl > F > H > CH3 > NH2. worldscientific.com

| Substituent (Position) | Electronic Nature | Observed Effect on Activity |

| -F, -Cl, -Br, -CF3 (para) | Electron-Withdrawing | Increased Antibacterial Activity |

| -CH3 (para) | Electron-Donating | Decreased Antibacterial Activity |

| -NO2 (para) | Strong Electron-Withdrawing | Strong Cytotoxic Effect |

| -F (meta) | Electron-Withdrawing | Potent Cytotoxic Effect |

| -CN | Strong Electron-Withdrawing | Necessary for FOXM1 Inhibition |

This table summarizes SAR findings from various series of phenylacetamide analogues to highlight the impact of aromatic ring substitutions.

Stereochemical Effects on Biological Efficacy

No studies were identified that investigated the synthesis of individual stereoisomers of this compound or its analogues. Consequently, there is no data available on the differential biological activities of these potential enantiomers or diastereomers. Research into the stereochemical aspects of pharmacologically active compounds is crucial, as different stereoisomers can exhibit vastly different potencies, efficacies, and metabolic profiles.

Preclinical In Vivo Models for Mechanism of Action Elucidation

The scientific literature lacks any reports on the use of this compound or its analogues in preclinical in vivo models. Such studies are fundamental for understanding the physiological and pharmacological effects of a compound in a whole-organism context and for elucidating its mechanism of action.

Pharmacodynamic Markers in Animal Models

Consistent with the absence of in vivo studies, no research has been published on the identification or use of pharmacodynamic markers to assess the biological effects of this compound analogues in animal models. Pharmacodynamic markers are essential for demonstrating target engagement and for understanding the relationship between compound exposure and biological response.

Investigation of Organ-Specific Distribution and Metabolism in Research Animals

There is no available information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound or its analogues in research animals. Studies on organ-specific distribution and metabolism are critical for predicting a compound's potential for efficacy and toxicity in different tissues.

Target Identification and Validation Methodologies for this compound and its Analogues

No studies have been published that aim to identify the specific molecular target(s) of this compound or its analogues. Methodologies such as affinity chromatography, genetic screening, or computational target prediction have not been applied to this class of compounds according to the available literature.

Elucidation of Molecular Interaction Mechanisms

In the absence of an identified biological target, there is consequently no research on the molecular interaction mechanisms of this compound. Elucidating how a compound binds to its target at a molecular level is fundamental for rational drug design and optimization.

Role As a Chemical Probe and Research Tool in Chemical Biology

Development as Affinity Probes for Target Engagement Studies

There is no available scientific literature describing the development or use of N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide as an affinity probe. The design of such probes requires the incorporation of a reactive group or a reporter tag to identify and study the engagement of specific biological targets, and no such modifications or applications have been reported for this molecule.

Application in Biochemical Assays for Enzyme Mechanism Elucidation

A search of scholarly articles and biochemical databases reveals no instances of this compound being utilized in biochemical assays to elucidate enzyme mechanisms. Its potential as a substrate, inhibitor, or modulator for any specific enzyme has not been investigated or reported.

Contribution to Understanding Fundamental Biological Processes

Given the lack of research into its biological activity and molecular targets, this compound has not made any documented contributions to the understanding of fundamental biological processes.

Use as a Precursor for Advanced Research Reagents

While the chemical structure of this compound suggests it could potentially serve as a scaffold or intermediate in organic synthesis, there is no published research detailing its use as a precursor for the synthesis of more complex or advanced research reagents, such as biotinylated probes, photo-cross-linkers, or other specialized chemical tools.

Data Tables

Due to the absence of research findings on the bioactivity or application of this compound in the specified contexts, no data tables containing research findings can be generated.

Future Directions and Emerging Research Avenues for N 2 Methoxyethyl 2 2 Methoxyphenyl Acetamide

Integration with Artificial Intelligence and Machine Learning for De Novo Design of Analogs

The advent of artificial intelligence (AI) and machine learning (ML) has catalyzed a paradigm shift in drug discovery, moving from traditional, often serendipitous, methods to rapid, targeted design of novel molecules. frontiersin.org Generative AI, in particular, offers a powerful toolkit for the de novo design of analogs of N-(2-methoxyethyl)-2-(2-methoxyphenyl)acetamide. nih.gov

By training generative algorithms like Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs) on large datasets of known bioactive molecules, researchers can create models that generate novel molecular structures with desired properties. frontiersin.orgmdpi.com For this compound, this approach could be used to:

Optimize for Target Specificity: AI models can be designed to generate analogs with a higher predicted affinity and selectivity for specific biological targets, potentially reducing off-target effects.

Enhance Pharmacokinetic Properties: Machine learning can predict absorption, distribution, metabolism, and excretion (ADME) properties, guiding the design of analogs with improved bioavailability and metabolic stability.

Explore Vast Chemical Space: These computational tools can explore a vast and diverse chemical space far more efficiently than traditional synthesis and screening methods, identifying novel scaffolds that retain the core pharmacophore of the parent molecule. frontiersin.org

Active Learning (AL) is another promising AI strategy that can intelligently select the most informative molecules to synthesize and test, thereby accelerating the discovery cycle with fewer experimental resources. frontiersin.org

Table 1: Potential AI/ML Approaches for Analog Design

| AI/ML Technique | Application for this compound | Potential Outcome |

|---|---|---|

| Generative Adversarial Networks (GANs) | Generation of novel, yet structurally similar, molecules. | Discovery of new chemical entities with potentially improved efficacy. |

| Recurrent Neural Networks (RNNs) | Learning patterns from known acetamide (B32628) derivatives to generate new SMILES strings. | Creation of diverse libraries of virtual compounds for screening. |

| Reinforcement Learning | Optimizing generated molecules for multiple properties simultaneously (e.g., activity, solubility). | Design of drug candidates with a balanced profile of desired attributes. |

Exploration of Novel Synthetic Methodologies for Sustainable Production

The chemical industry is increasingly focusing on green and sustainable manufacturing processes. For a molecule like this compound, future research will likely concentrate on developing synthetic routes that are more environmentally friendly and efficient than traditional methods.

Key areas of exploration include:

Catalytic Amide Bond Formation: Moving away from stoichiometric activating agents, which generate significant waste, is a primary goal. ucl.ac.uk Research into catalytic methods, such as those using photocatalysts activated by red light, could offer a more sustainable pathway for amide synthesis. dst.gov.in

Enzymatic Synthesis: Biocatalysis presents a highly selective and green alternative. Enzymes like Candida antarctica lipase (B570770) B (CALB) have been successfully used for the synthesis of various amides from free carboxylic acids and amines under mild conditions. nih.govnih.gov Applying such enzymatic strategies could lead to a cleaner synthesis with fewer purification steps.

Solvent-Free and Alternative Solvents: The use of microwave-assisted, solvent-free reactions can dramatically reduce waste and reaction times. mdpi.com Where solvents are necessary, the focus is shifting to greener alternatives like cyclopentyl methyl ether. nih.gov

These modern synthetic strategies not only reduce the environmental impact but can also lead to higher yields and purity, making the production of this compound and its analogs more cost-effective for potential large-scale applications. dst.gov.in

Investigation into Uncharted Biological Targets and Pathways

While the biological activity of this compound is not yet well-defined, its structural similarity to other bioactive acetamide derivatives suggests it could interact with various biological targets. galaxypub.comdpi.comnih.gov Future research should focus on a systematic exploration of its potential therapeutic applications.

Computational methods are at the forefront of modern target identification. nih.gov Techniques that could be applied include:

Molecular Docking and Virtual Screening: These in-silico methods can predict the binding of this compound to a wide array of known protein structures, helping to prioritize potential targets for experimental validation. nih.govplos.org

Ligand-Based Target Prediction: By comparing the chemical structure and properties of the compound to databases of molecules with known targets, it's possible to infer potential biological interactions. nih.gov

Systems Biology and Network Pharmacology: These approaches provide a holistic view of how a compound might affect biological networks, identifying critical nodes that could be potential drug targets which might be missed by traditional methods. nih.gov

Experimental validation using high-throughput screening against diverse panels of proteins could then confirm these computational predictions. plos.org This dual computational and experimental approach could uncover novel mechanisms of action and therapeutic indications for this compound, potentially in areas where acetamide derivatives have already shown promise, such as anti-inflammatory or analgesic agents. biopharmatrend.comarchivepp.com

Development of Advanced Analytical Techniques for Trace Analysis in Complex Biological Matrices

To understand the pharmacokinetic and pharmacodynamic profile of this compound, sensitive and specific analytical methods are required for its detection and quantification in biological samples like plasma, urine, and tissues. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for this type of bioanalysis due to its high sensitivity and selectivity. longdom.orgdrugtargetreview.comnih.gov Future research in this area would focus on:

High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, which can aid in the identification of the parent compound and its metabolites without the need for reference standards for every metabolite. drugtargetreview.com

Automated Sample Preparation: Techniques like on-line Solid-Phase Extraction (SPE) coupled with LC-MS can automate the sample cleanup process, increasing throughput and reducing variability, which is crucial for preclinical and clinical studies. nih.gov

Miniaturization and High-Throughput Screening: The development of miniaturized analytical systems can reduce sample and solvent consumption, making the analytical process more sustainable and cost-effective. researchgate.net

Table 2: Comparison of Analytical Techniques for Bioanalysis

| Technique | Advantages | Application Focus |

|---|---|---|

| HPLC with UV Detection | Cost-effective, robust. | Purity analysis and initial quantification. |

| LC-MS/MS | High sensitivity and selectivity. nih.gov | Gold standard for quantitative bioanalysis in complex matrices. drugtargetreview.com |

| LC-HRMS (e.g., Q-TOF) | Accurate mass measurement, metabolite identification. bioagilytix.com | Pharmacokinetic and metabolism studies. |

Potential for Material Science or Nanotechnology Applications

The application of organic molecules is not limited to medicine. The structural features of this compound could lend themselves to applications in material science and nanotechnology. Phenolic compounds, which share some structural motifs, have been used in versatile particle engineering for biomedical applications. nih.gov

Potential research directions include:

Functional Coatings: The properties of the molecule might be leveraged to create thin films or coatings with specific characteristics, such as hydrophobicity or anti-corrosive properties. chemicalsknowledgehub.com

Nanoparticle Functionalization: The compound could be used to functionalize the surface of nanoparticles, modifying their solubility, stability, or ability to carry other molecules, such as drugs. researchgate.net This could be particularly relevant for creating drug delivery systems.

Development of Smart Materials: The acetamide linkage and ether groups could potentially interact with specific stimuli, opening the door for the design of responsive materials.

While speculative, these avenues represent an exciting area of interdisciplinary research that could lead to novel applications beyond the biological realm.

Collaborative Research Paradigms and Data Sharing Initiatives

The complexity of modern scientific research necessitates a shift towards more collaborative and open models. foonkiemonkey.co.uk The future development of this compound would be significantly accelerated by embracing such paradigms.

Cloud-Based Collaboration Platforms: Platforms like Benchling and Code Ocean are revolutionizing how researchers work together by providing unified environments for data management, analysis, and project tracking, breaking down traditional silos between different scientific disciplines. forbes.comdrugdiscoverytrends.com

Open Data Repositories: Initiatives like PubChem and the Open Reaction Database are making vast amounts of chemical and biological data publicly available. nih.govacs.org Sharing data on the synthesis, properties, and biological activity of this compound and its analogs would prevent redundant efforts and foster broader scientific inquiry. acs.org

Public-Private Partnerships: Collaborations between academic institutions, pharmaceutical companies, and government agencies can pool resources and expertise, driving innovation more effectively.

Adopting these collaborative approaches and contributing to open science initiatives will be crucial for unlocking the full scientific and therapeutic potential of this and other promising chemical entities. bohrium.comsoton.ac.uk

Q & A

Q. How can toxicity be profiled to balance efficacy and safety in preclinical development?

- Methodological Answer :

- Acute Toxicity : Dose rodents (OECD 423) and monitor organ histopathology (liver/kidney) .

- Genotoxicity : Conduct Ames test (TA98/TA100 strains) and micronucleus assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.